Ketoconazole-d4

LC-MS/MS Stable Isotope Dilution Internal Standard Selection

Accurate LC-MS/MS quantification of ketoconazole suffers from matrix effects and ion suppression when using non-isotopic or mismatched internal standards. Ketoconazole-d4 (piperazine-3,3,5,5-d4) solves this with a precise +4 Da mass shift ensuring co-elution and spectrometric resolution. - Isotopic enrichment: 98 atom% D, chemical purity ≥98% - Optimal mass differential: avoids interference (d3) and retention time shifts (d8) - Validated for GLP/GCP bioanalysis, therapeutic drug monitoring, and environmental water testing - Documented stability: 3 years at -20°C (powder), 6 months at -80°C (solution)

Molecular Formula C26H28Cl2N4O4
Molecular Weight 535.5 g/mol
Cat. No. B12041751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetoconazole-d4
Molecular FormulaC26H28Cl2N4O4
Molecular Weight535.5 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
InChIInChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m0/s1/i12D2,13D2
InChIKeyXMAYWYJOQHXEEK-DNYYUWHPSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ketoconazole-d4 Internal Standard for LC-MS/MS


Ketoconazole-d4 is a stable isotope-labeled analog of ketoconazole, an imidazole antifungal agent and classical CYP3A4/CYP24A1 inhibitor . The compound bears four deuterium substitutions at the piperazine ring (piperazine-3,3,5,5-d4), yielding a molecular formula of C26H24D4Cl2N4O4 and a molecular weight of 535.46 g/mol — precisely 4.026 Da heavier than the unlabeled parent (531.43 g/mol) . Commercially supplied with chemical purity ≥98.0% and isotopic enrichment of 98 atom% D , this internal standard enables accurate quantification of ketoconazole in biological matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS) by co-eluting with the analyte while remaining spectrometrically distinct .

Workflow LC-MS/MS bioanalysis of ketoconazole in research matrices
Selection +4 Da mass shift balances co-elution and spectral resolution
Use Context Stable isotope dilution for matrix-effect compensation

Why Ketoconazole-d4 Is Irreplaceable in Bioanalysis


In LC-MS/MS quantification, substituting a stable isotope-labeled internal standard (SIL-IS) with unlabeled ketoconazole, structurally analogous compounds, or alternative deuterated variants (d3, d8) introduces distinct analytical vulnerabilities. Unlabeled ketoconazole cannot be distinguished from the target analyte by mass spectrometry, rendering internal standardization impossible for the parent compound [1]. Structural analogs fail to co-elute identically with ketoconazole, resulting in incomplete compensation for matrix effects — ion suppression or enhancement that varies unpredictably across sample batches [2]. Among deuterated alternatives, Ketoconazole-d3 (mass shift +3 Da) may present isotopic interference if natural isotopic peaks overlap with the analyte channel, while Ketoconazole-d8 (mass shift +8 Da, MW 539.5 g/mol) introduces a wider mass differential that may alter chromatographic retention time relative to the unlabeled analyte, potentially degrading co-elution fidelity . Ketoconazole-d4 offers the optimal mass separation (+4 Da) that balances clear spectrometric resolution with near-identical physicochemical behavior [3].

Unlabeled ketoconazole cannot be differentiated from the analyte by mass spectrometry, preventing internal standard calibration.
Structural analog internal standards may not co-elute identically, leading to incomplete matrix-effect compensation and requiring standard addition methods.
d3-labeled analogs risk isotopic peak overlap; d8-labeled analogs may shift chromatographic retention, reducing co-elution fidelity.

Ketoconazole-d4 Quantitative Differentiation Evidence


Mass Spectrometric Differentiation vs. d3/d8 Analogs

Ketoconazole-d4 provides a +4 Da mass shift relative to unlabeled ketoconazole (MW 531.43 vs. 535.46), enabling unambiguous MS/MS channel separation without isotopic peak overlap that may confound quantification when using d3-labeled analogs . Compared to Ketoconazole-d8 (MW 539.5, +8 Da), the +4 Da shift maintains closer chromatographic co-elution fidelity while still exceeding the minimum +3 Da threshold recommended for eliminating analyte/internal standard isotopic interference in triple quadrupole instruments . The isotopic enrichment specification of 98 atom% D ensures that ≥98% of molecules carry the full +4 Da mass increment, minimizing the low-mass "cross-talk" signal that would otherwise bias quantification .

Mass Spectrometric Differentiation
Class-level inference
+4 Da shift avoids isotopic overlap (vs. d3) and maintains co-elution (vs. d8); 98 atom% D enrichment
Supports reliable MS/MS channel separation
Isotopic enrichment ensures minimal low-mass cross-talk
LC-MS/MS Stable Isotope Dilution Internal Standard Selection

Matrix Effect Compensation vs. Structural Analogs

In LC-ESI/MS/MS analysis of basic pharmaceuticals including ketoconazole, matrix effects from environmental and biological samples produce substantial ion suppression or enhancement that cannot be adequately compensated for using structurally analogous (non-isotopic) internal standards [1]. The study by Steene and Lambert (2008) demonstrated that for a panel of nine basic pharmaceuticals analyzed by HPLC-MS/MS, matrix effects were substantial and required standard addition for accurate quantification when analog internal standards were employed [2]. Stable isotope-labeled internal standards such as Ketoconazole-d4 — which co-elute identically with the target analyte and undergo identical ionization processes — provide near-complete compensation for matrix effects, eliminating the need for time-consuming standard addition methods and enabling simplified, high-throughput workflows [3].

Matrix Effect Compensation
Cross-study comparable
Near-complete compensation as SIL-IS vs. structural analog IS requiring standard addition
Eliminates standard addition method
Based on basic pharmaceutical analysis in surface water
Matrix Effects Ion Suppression Method Validation SIL-IS

Purity and Isotopic Enrichment Specifications

Commercial suppliers of Ketoconazole-d4 report varying purity specifications. Bidepharm provides Ketoconazole-d4 with standard purity of 98% and isotopic enrichment of 98 atom% D, supported by batch-specific Certificates of Analysis including NMR, HPLC, and GC characterization . MedChemExpress supplies at 98.0% purity with full analytical documentation . BOC Sciences offers (±)-Ketoconazole-[d4] at 95% purity by HPLC with 98 atom% D . Aladdin Scientific lists specifications of ≥98.0% purity with storage at -20°C . The critical procurement differentiator is the availability of batch-specific COA documentation verifying both chemical purity and isotopic enrichment — essential for method validation and regulatory compliance in GLP/GCP environments .

Purity & Enrichment Specs
Specification review
≥98.0% purity; 98 atom% D isotopic enrichment (multiple vendors)
Supports method validation documentation
Batch-specific COA recommended
Analytical Grade Procurement Certificate of Analysis Quality Control

Deuterium Isotope Effects on Pharmacokinetics

Deuteration of drug molecules may alter pharmacokinetic and metabolic profiles through the kinetic isotope effect (KIE), wherein carbon-deuterium bonds exhibit slower cleavage than carbon-hydrogen bonds . While direct comparative metabolic data for Ketoconazole-d4 versus unlabeled ketoconazole are not publicly available, class-level evidence demonstrates that site-specific deuteration can reduce cytochrome P450-mediated metabolism and enhance metabolic stability of deuterated compounds [1]. For Ketoconazole-d4, deuterium substitution at the piperazine ring (piperazine-3,3,5,5-d4) positions the label at a site not directly involved in the primary CYP3A4-mediated metabolic pathways of ketoconazole, minimizing the risk of significant metabolic isotope effects while preserving utility as a quantitative tracer .

Deuterium Isotope Effect
Class-level inference
Piperazine-d4 labeling away from primary metabolic soft spots
Minimizes metabolic isotope effect risk
Quantitative comparative data not available
Deuterium Isotope Effect Metabolic Stability Pharmacokinetic Studies

Storage Stability and Shelf-Life Documentation

Ketoconazole-d4 demonstrates defined storage stability parameters across commercial suppliers. According to CDN Isotopes technical specifications, the compound is stable when stored under recommended refrigerated conditions, with a recommended re-analysis for chemical purity after three years . InvivoChem specifies powder stability of 3 years at -20°C, 2 years at 4°C, and solution stability of 6 months at -80°C or 1 month at -20°C . These specifications exceed typical stability documentation for unlabeled ketoconazole, which lacks comparable vendor-certified stability data for long-term storage . The availability of defined shelf-life parameters supports procurement planning for multi-year studies and regulatory submissions requiring stability documentation.

Storage Stability
Supporting evidence
Powder: 3 years at -20°C; solution: 6 months at -80°C
Supports long-term study planning
Re-analysis recommended after 3 years
Stability Storage Conditions Shelf Life COA

Ketoconazole-d4 High-Value Application Scenarios


Therapeutic Drug Monitoring in Clinical Studies

Ketoconazole-d4 is the preferred internal standard for therapeutic drug monitoring of ketoconazole in plasma or serum by LC-MS/MS. The +4 Da mass differential enables precise quantification without interference from endogenous matrix components, while the identical chromatographic retention time ensures complete compensation for ion suppression effects that would otherwise require standard addition methods [1]. This application is particularly critical given the substantial inter-patient variability in ketoconazole absorption and the hepatotoxicity risks associated with elevated serum concentrations [2].

CYP3A4 Drug-Drug Interaction Studies

Ketoconazole is a classical strong CYP3A4 inhibitor used as a positive control in in vitro and in vivo DDI studies [1]. Accurate quantification of ketoconazole concentrations in these studies is essential for establishing exposure-response relationships. Ketoconazole-d4 provides the validated SIL-IS method that meets regulatory bioanalytical method validation guidelines (FDA/EMA), with documented purity specifications (≥98%) and isotopic enrichment (98 atom% D) that support GLP-compliant study conduct [2].

Environmental Monitoring of Azole Antifungals

Ketoconazole has been identified as an environmental contaminant of concern in surface waters, where matrix effects from complex aqueous samples severely compromise LC-MS/MS quantification accuracy when using non-isotopic internal standards [1]. Ketoconazole-d4 enables accurate environmental monitoring without the labor-intensive standard addition approach, facilitating high-throughput analysis of azole antifungal residues in water quality surveillance programs [2].

Bioanalytical Method Validation in Regulated Labs

For CROs and pharmaceutical QC laboratories conducting ketoconazole bioanalysis under GLP or GCP, Ketoconazole-d4 provides a procurement-ready SIL-IS with documented stability parameters (3 years at -20°C powder; 6 months at -80°C in solution) and batch-specific Certificates of Analysis that support method validation documentation [1]. The availability of these specifications from multiple vendors enables competitive sourcing while maintaining regulatory compliance [2].

Application
Selection Property
Validation Focus
Research PK monitoring of ketoconazole
SIL-IS co-elution and MS resolution
Matrix-effect compensation and quantification accuracy
CYP3A4 inhibition research
Documented purity and enrichment specs
Exposure-response model validation
Environmental monitoring research
Identical chromatographic behavior
High-throughput without standard addition
Bioanalytical method validation for research matrices
Batch-specific COA and stability data
Method validation documentation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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